molecular formula C14H15NO B14305241 1-Benzyl-3,5-dimethylpyridin-2(1H)-one CAS No. 111889-63-5

1-Benzyl-3,5-dimethylpyridin-2(1H)-one

Cat. No.: B14305241
CAS No.: 111889-63-5
M. Wt: 213.27 g/mol
InChI Key: LLNAUYSKIJILDD-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-dimethylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a benzyl group at position 1 and methyl groups at positions 3 and 4. Its structural flexibility allows for diverse substitutions, enabling optimization of pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

111889-63-5

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-benzyl-3,5-dimethylpyridin-2-one

InChI

InChI=1S/C14H15NO/c1-11-8-12(2)14(16)15(9-11)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3

InChI Key

LLNAUYSKIJILDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN(C1=O)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,5-dimethylpyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, 3,5-dimethylpyridine, and suitable solvents.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-Benzyl-3,5-dimethylpyridin-2(1H)-one may involve large-scale reactors, continuous flow processes, and advanced purification methods to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,5-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the pyridinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinone Derivatives with Modified Substituents

1-Benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one (FOY)
  • Structure : FOY () shares the 1-benzyl-pyridin-2(1H)-one core but incorporates a 3,5-dimethyloxazole ring at position 5.
  • While direct biological data for FOY are unavailable, its structural complexity suggests distinct target selectivity compared to the simpler 3,5-dimethylpyridinone scaffold.
  • Key Difference : The oxazole substitution may alter solubility and metabolic stability due to increased lipophilicity.
4-Deuterio-1-Benzyl-3,5-dimethylpyridin-2(1H)-one
  • Structure : This derivative () replaces hydrogen with deuterium at position 3.
  • Properties: Deuteriation often improves metabolic stability by slowing cytochrome P450-mediated oxidation.
3,5-Dibromo-1-methylpyridin-2(1H)-one
  • Structure : Bromine atoms replace methyl groups at positions 3 and 5 ().
  • Activity : Halogenated analogs are often more reactive and may exhibit increased cytotoxicity, though this could compromise selectivity .

Pyrazinone and Pyrazole Analogs

1-Benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one
  • Structure: Features a pyrazinone core (two nitrogen atoms) instead of pyridinone, with chloro and methyl substituents ().
  • Predicted density (1.35 g/cm³) and acidity (pKa ≈ -6.33) suggest higher polarity compared to pyridinones .
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides
  • Structure: Pyrazole-based analogs () retain the benzyl and dimethyl groups but replace the pyridinone with a benzamide-linked pyrazole.
  • Biological Activity :
    • Antiproliferative Effects : Compounds 22 and 23 exhibit EC50 values of 0.62–1.0 μM in MIA PaCa-2 pancreatic cancer cells, outperforming 3-methyladenine and spautin-1 .
    • Autophagy Modulation : These compounds disrupt autophagic flux by impairing mTORC1 reactivation and LC3-II clearance, a mechanism distinct from classical lysosomal inhibitors like chloroquine .

Comparative Data Table

Compound Core Structure Key Substituents EC50 (MIA PaCa-2) Metabolic Stability (Human) Autophagy Modulation
1-Benzyl-3,5-dimethylpyridin-2(1H)-one Pyridinone 1-Benzyl, 3,5-dimethyl N/A Not reported Not reported
FOY () Pyridinone + oxazole 5-(3,5-dimethyloxazol-4-yl) N/A Not reported Not reported
Compound 23 () Pyrazole + benzamide R1=CF3, R2=Me 0.62 μM High (mouse/human plasma) Yes (LC3-II accumulation)
3,5-Dibromo-1-methylpyridin-2(1H)-one Pyridinone 3,5-Br, 1-Me N/A Likely low (halogenated) Not reported

Key Findings and Implications

  • Structural Optimization: Substitutions on the pyridinone/pyrazole core (e.g., trifluoromethyl, halogens) significantly influence potency and selectivity. For example, trifluoromethyl groups enhance metabolic stability and antiproliferative activity .
  • Deuterated Derivatives : While underexplored in the evidence, deuteriation of 1-benzyl-3,5-dimethylpyridin-2(1H)-one could address pharmacokinetic limitations of the parent compound .

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